TCO-PEG24-acid
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Overview
Description
TCO-PEG24-acid is a polyethylene glycol-based reagent that features a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media and its ability to react with primary amine groups in the presence of activators. The TCO moiety is particularly reactive with tetrazine-containing molecules, making it a valuable tool in bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG24-acid involves the conjugation of a trans-cyclooctene moiety to a polyethylene glycol chain terminated with a carboxylic acid group. The carboxylic acid group can react with primary amine groups under amide coupling conditions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG24-acid undergoes several types of chemical reactions, including:
Inverse-electron demand Diels-Alder cycloaddition: This reaction occurs between the TCO moiety and tetrazine-containing molecules, forming a stable covalent bond.
Amide bond formation: The terminal carboxylic acid group reacts with primary and secondary amines under amide coupling conditions.
Common Reagents and Conditions
EDC, DCC, HATU: Used for amide coupling reactions.
Tetrazine-containing molecules: Used for inverse-electron demand Diels-Alder cycloaddition.
Major Products
Stable amide bonds: Formed from the reaction with primary amines.
Covalent adducts: Formed from the reaction with tetrazine-containing molecules.
Scientific Research Applications
TCO-PEG24-acid is widely used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of TCO-PEG24-acid involves its highly reactive TCO moiety, which undergoes an inverse-electron demand Diels-Alder cycloaddition with tetrazine-containing molecules. This reaction is exceptionally fast and selective, making it ideal for bioorthogonal applications. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation .
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG4-acid
- TCO-PEG12-acid
- TCO-PEG8-acid
Uniqueness
TCO-PEG24-acid stands out due to its longer polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media compared to shorter PEG linkers. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .
Properties
Molecular Formula |
C60H115NO28 |
---|---|
Molecular Weight |
1298.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1- |
InChI Key |
REJRWCKBCMDVEL-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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